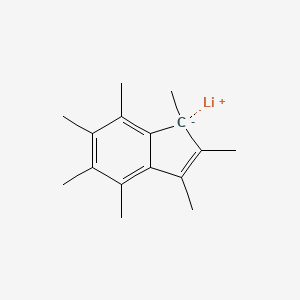
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is an organolithium compound characterized by the presence of a lithium atom bonded to a highly substituted indenyl group. This compound is notable for its unique structure, which includes seven methyl groups attached to the indenyl ring, making it a highly sterically hindered molecule. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide typically involves the reaction of 1,2,3,4,5,6,7-heptamethylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed in a non-polar solvent such as hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and solvents to maintain an inert atmosphere and prevent contamination. The use of automated systems and reactors allows for precise control of reaction conditions, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic carbonyl compounds, forming alcohols after hydrolysis.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Substitution: The compound can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and weak acids. Reactions are typically carried out in non-polar solvents under inert atmospheres to prevent side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction type. For example, nucleophilic addition to carbonyl compounds yields alcohols, while deprotonation reactions yield lithium salts of the corresponding acids.
Applications De Recherche Scientifique
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic synthesis reactions, enabling the formation of complex molecules.
Polymerization: The compound can initiate anionic polymerization, leading to the production of various polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as high stability and reactivity.
Mécanisme D'action
The mechanism of action of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar and reactive. This allows the compound to readily donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The steric hindrance provided by the seven methyl groups also influences the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butyllithium: A widely used organolithium reagent with strong nucleophilic and basic properties.
Methyllithium: Another organolithium compound used in organic synthesis, known for its high reactivity.
Phenyllithium: An organolithium reagent used in the synthesis of aromatic compounds.
Uniqueness
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is unique due to its highly substituted indenyl structure, which provides significant steric hindrance. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science.
Propriétés
Numéro CAS |
101960-85-4 |
|---|---|
Formule moléculaire |
C16H21Li |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide |
InChI |
InChI=1S/C16H21.Li/c1-8-9(2)12(5)16-14(7)10(3)13(6)15(16)11(8)4;/h1-7H3;/q-1;+1 |
Clé InChI |
BGDRFGXWEGBXSS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-]1C(=C(C2=C(C(=C(C(=C12)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
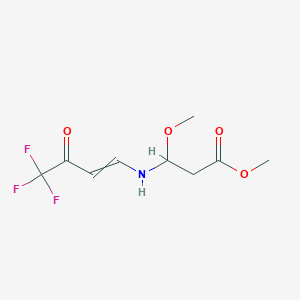
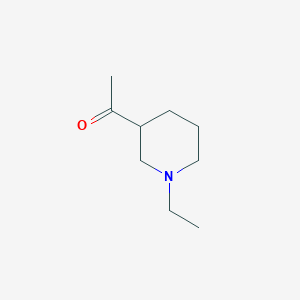

![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
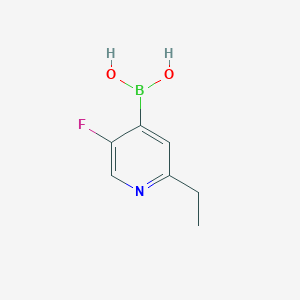
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
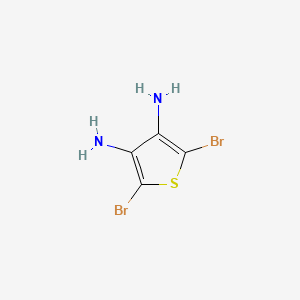
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)


